Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate
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Overview
Description
Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate, also known by its systematic name, is a chemical compound with the molecular formula C₁₂H₁₄O₂S₂. It falls under the category of organic sulfur compounds. The compound’s structure consists of an ethyl ester group attached to a phenyl ring, which in turn bears a carbonothioylthio (thioxomethylthio) substituent. Let’s break down its name:
Ethyl: Refers to the ethyl group (CH₂CH₃) attached to the molecule.
2-(phenylcarbonothioylthio): Indicates the presence of a phenyl ring with a carbonothioylthio (thioxomethylthio) substituent.
2-phenylacetate: The phenyl ring is also connected to an acetate group (CH₃COO⁻).
Preparation Methods
Synthetic Routes: The synthesis of Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate involves several steps. One common synthetic route includes the reaction of phenylacetic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequently, the acid chloride reacts with ethanol (C₂H₅OH) to yield the ethyl ester.
Reaction Conditions:- Phenylacetic acid reacts with thionyl chloride in the presence of a base (such as pyridine) to form the acid chloride.
- The acid chloride then undergoes esterification with ethanol to produce this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Reactions: Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate can participate in various chemical reactions, including:
Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to yield phenylacetic acid and ethanol.
Substitution Reactions: The phenyl ring can undergo substitution reactions (e.g., nucleophilic aromatic substitution) with appropriate reagents.
Reduction: Reduction of the carbonyl group (C=O) in the acetate moiety can occur.
- Acidic or basic hydrolysis conditions for ester cleavage.
- Nucleophiles (e.g., amines, thiols) for substitution reactions.
- Reducing agents (e.g., lithium aluminum hydride) for carbonyl reduction.
Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields phenylacetic acid and ethanol, while substitution reactions lead to various phenyl-substituted derivatives.
Scientific Research Applications
Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Drug Discovery: Its unique structure may inspire drug design.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its involvement in polymerization processes suggests a role in controlling radical polymerization reactions.
Comparison with Similar Compounds
While Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate is distinctive due to its thioxomethylthio group, similar compounds include:
- Ethyl 2-methyl-2-(phenylthiocarbonylthio)propionate .
- Other thioesters and related sulfur-containing compounds.
Properties
CAS No. |
1150308-13-6 |
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Molecular Formula |
C17H16O2S2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
ethyl 2-(benzenecarbonothioylsulfanyl)-2-phenylacetate |
InChI |
InChI=1S/C17H16O2S2/c1-2-19-16(18)15(13-9-5-3-6-10-13)21-17(20)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
InChI Key |
SQKNCNYHCGWDEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)SC(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
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